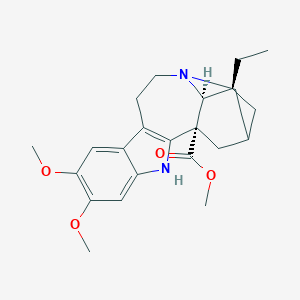
Conopharyngine
Vue d'ensemble
Description
Conopharyngine is the major alkaloid present in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine . Conopharyngine pseudoindoxyl, a derivative of it, is also found in the same plant Tabernaemontana pachysiphon .
Molecular Structure Analysis
The IUPAC name for Conopharyngine is Methyl (1S, 15S, 17S, 18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo . It has a molar mass of 402.535 g·mol . The chemical formula is C23H34N2O4 .
Applications De Recherche Scientifique
Alkaloid Source
Conopharyngine is a major alkaloid found in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine .
Chemical Synthesis
Research has been conducted on synthetic approaches towards spiropseudoindoxyls, which are derivatives of Conopharyngine. This includes strategies such as hypervalent iodine oxidation and anilines as internal nucleophiles .
Mécanisme D'action
Target of Action
Conopharyngine is a major alkaloid present in the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima . It is closely related to voacangine and coronaridine It has been reported to possess central nervous system stimulant activity .
Mode of Action
Conopharyngine interacts with its targets in the central nervous system, leading to stimulant activity . It also produces bradycardia and hypotension in cats . Furthermore, it has weak acetylcholinesterase inhibitory activity , which could potentially slow down the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its effects.
Biochemical Pathways
Its stimulant activity on the central nervous system suggests that it may influence neurotransmitter pathways, particularly those involving acetylcholine due to its acetylcholinesterase inhibitory activity .
Pharmacokinetics
Its pharmacological effects suggest that it is absorbed and distributed in the body to exert its effects on the central nervous system .
Result of Action
Conopharyngine’s action results in central nervous system stimulation, bradycardia, and hypotension in cats . It also significantly increases hexobarbitone-induced sleeping time , suggesting that it may have sedative effects.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (1S,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3/t13?,14-,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLXLVGASPEMV-COUHDALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997354 | |
| Record name | Conopharyngine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Conopharyngine | |
CAS RN |
76-98-2 | |
| Record name | Conopharyngine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conopharyngine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic chemical structure of Conopharyngine and where is it found in nature?
A1: Conopharyngine is an indole alkaloid belonging to the voacanga type. It is primarily found in plants of the genus Tabernaemontana [, , ]. Specifically, it has been isolated from the leaves of Tabernamontana pachysiphon var cumminsii [, , ] and the stem bark of Conopharyngia durissima [].
Q2: What is the molecular formula and weight of Conopharyngine?
A2: Conopharyngine has a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol [].
Q3: How can Conopharyngine be characterized spectroscopically?
A3: Conopharyngine exhibits characteristic absorption maxima in its ultraviolet (UV) spectrum at 223 nm and 302 nm in absolute ethanol. These values remain consistent under both acidic and basic conditions []. Its infrared (IR) spectrum shows prominent bands at 1725 cm-1, indicating an ester carbonyl group, and at 3350 cm-1, characteristic of N-H stretching vibrations []. Mass spectrometry has also been employed for its characterization, revealing fragmentation patterns consistent with other iboga alkaloids [].
Q4: What other alkaloids are frequently found alongside Conopharyngine in Tabernaemontana species?
A4: Several other indole alkaloids co-occur with Conopharyngine in Tabernaemontana species. Some of the prominent ones include coronaridine, ibogaine pseudoindoxyl, voacangine hydroxyindolenine, voacangine pseudoindoxyl, tabernanthine, catharanthine, voacangine, 19-oxovoacangine, 10-hydroxycoronaridine, affinisine, 16-epi-affinine, voachalotine, ibogaline, and jollyanine [, ].
Q5: Can Conopharyngine undergo chemical transformations?
A5: Yes, Conopharyngine can be chemically modified. For instance, it can be decarbomethoxylated to yield compounds structurally similar to ibogaine []. This transformation highlights the potential for synthesizing structurally related compounds with potentially modified biological activities. Additionally, the tosylate of its reduced form, conopharynginol, undergoes interesting skeletal rearrangements under the influence of tertiary bases, leading to compounds with modified conopharyngine skeletons [].
Q6: Has Conopharyngine demonstrated any pharmacological activity?
A6: Conopharyngine has been investigated for its pharmacological properties. It exhibits structural similarities to voacangine and coronaridine, both known for their cardiovascular effects []. While detailed studies are limited, its structural resemblance to other pharmacologically active alkaloids makes it an interesting candidate for further investigation.
Q7: Are there any known alternative sources for Conopharyngine besides Tabernaemontana pachysiphon?
A7: Research suggests that Tabernaemontana crassa could be a potential source of Conopharyngine. This particular species also contains ibogaline, an alkaloid sharing the same core structure as Conopharyngine and potentially possessing similar biological properties []. This finding highlights the possibility of exploring alternative plant sources for Conopharyngine production.
Q8: Are there any conservation concerns regarding the source plants of Conopharyngine?
A8: While not explicitly discussed in the provided abstracts, sustainable harvesting practices are crucial when considering plant-derived compounds like Conopharyngine. Over-harvesting of Tabernaemontana species could threaten their populations and impact biodiversity. Research into alternative sources like Tabernaemontana crassa [] and potential synthetic routes become vital to ensure the long-term availability of this alkaloid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





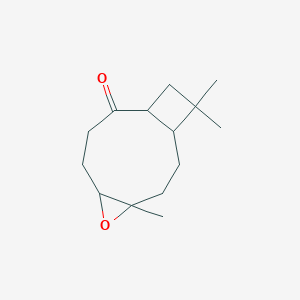


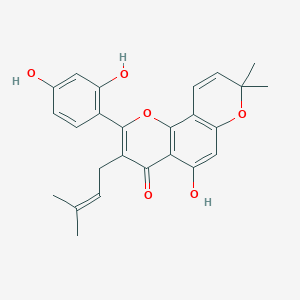
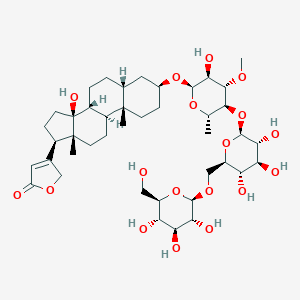

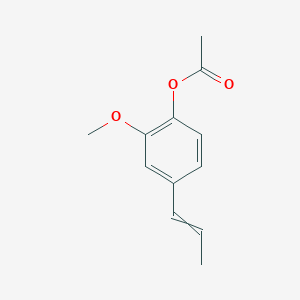


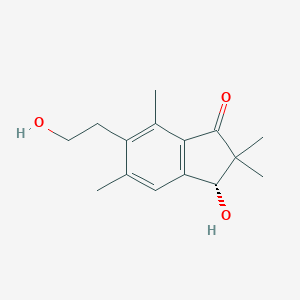
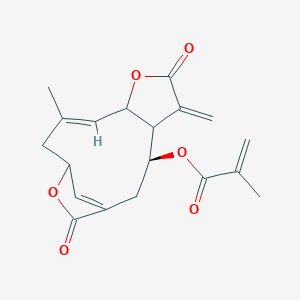
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)